4,4'-Diapophytofluene is a carotenoid analog derived from squalene, characterized by its unique molecular structure and potential biological activities. This compound has garnered attention due to its presence in natural sources such as coconut leaves, where it is extracted and studied for its bioactive properties. The molecular formula of 4,4'-diapophytofluene is , and it exhibits structural similarities to squalene, with additional double bonds that enhance its reactivity and biological function.
4,4'-Diapophytofluene was identified in extracts from the leaves of Cocos nucifera (coconut) through spectral analysis techniques including liquid chromatography-high resolution mass spectrometry (LC-HRMS) . It is classified as a carotenoid, specifically a member of the broader family of terpenoids, which are known for their diverse roles in biological systems and potential health benefits.
The synthesis of 4,4'-diapophytofluene can be achieved through various methods, often involving the extraction from natural sources or synthetic pathways. One notable method involves the enzymatic conversion of squalene derivatives using specific desaturases .
In laboratory settings, the synthesis may include:
The molecular structure of 4,4'-diapophytofluene features a series of conjugated double bonds that contribute to its stability and reactivity. The compound has two additional double bonds at the 8th and 12th carbon positions compared to squalene, which allows for distinct chemical properties .
4,4'-Diapophytofluene participates in various chemical reactions typical of carotenoids, including oxidation and reduction processes facilitated by enzymes such as diapophytoene desaturase . These reactions may lead to further derivatives or degradation products depending on environmental conditions.
The enzymatic pathway involves:
The mechanism of action for 4,4'-diapophytofluene is primarily linked to its role as a bioactive compound in cellular processes. It exhibits cytoprotective properties by enhancing cell viability under stress conditions .
In studies involving human cell lines (e.g., WI38 and HaCaT cells), treatment with 4,4'-diapophytofluene resulted in improved cell viability compared to standard squalene at various concentrations over time .
4,4'-Diapophytofluene has potential applications in:
The crtN gene encodes 4,4'-diapophytoene desaturase, a key enzyme in Staphylococcus aureus that catalyzes the stepwise desaturation of 4,4'-diapophytoene to form 4,4'-diapophytofluene and subsequent intermediates. This enzyme introduces three double bonds into the colorless C30 hydrocarbon backbone, ultimately yielding the yellow pigment 4,4'-diaponeurosporene. Mutational studies confirm that crtN knockout strains accumulate diapophytoene, abolishing pigmentation and confirming its indispensability in staphyloxanthin biosynthesis [1] [7]. The crtN product operates as a homodimeric complex (≈800 kDa), though enzymatic activity is retained even in smaller oligomeric states [7].
4,4'-Diapophytoene desaturase exhibits distinct catalytic efficiency toward its substrates:
The enzyme requires flavin adenine dinucleotide (FAD) as a cofactor and is inhibited by diphenylamine. Its sequential reactions are:
Table 1: Kinetic Parameters of 4,4'-Diapophytoene Desaturase
Substrate | Product | Km (μM) | Catalytic Efficiency |
---|---|---|---|
4,4'-Diapophytoene | Diapophytofluene | 49 | High |
4,4'-Diapophytofluene | Diapo-ζ-carotene | 10 | Highest |
Diapo-ζ-carotene | Diaponeurosporene | 245 | Moderate |
While Staphylococcus utilizes a monofunctional desaturase (CrtN), methylotrophic bacteria like Methylomonas employ a novel carotenoid oxidase (CrtNb) for terminal methyl group oxidation. CrtNb shares ≈30% sequence homology with CrtN but catalyzes oxidative cleavage instead of desaturation. This divergence enables Methylomonas to produce 4,4′-diapolycopene dialdehyde, a dark-red pigment absent in Staphylococcus [8]. The C30 pathway in these bacteria originates from farnesyl diphosphate (C15) condensation, contrasting with C40 pathways derived from geranylgeranyl diphosphate (C20) [10].
Table 2: Evolutionary Adaptations in C30 Carotenoid Pathways
Feature | Staphylococcus aureus | Methylomonas spp. |
---|---|---|
Key Oxidative Enzyme | CrtN (desaturase) | CrtNb (oxidase) |
Terminal Product | Staphyloxanthin | Diapolycopene dialdehyde |
Substrate Specificity | Desaturation of polyenes | Oxidation of terminal CH3 |
Heterologous expression of crtM (diapophytoene synthase) and crtN from Staphylococcus aureus in E. coli enables complete reconstruction of the C30 pathway. This system produces 4,4'-diapophytofluene as a detectable intermediate. Optimizing gene order significantly impacts yield: Operons arranged as crtE-crtB-crtI-crtY-crtZ (pathway sequence) achieve 820 μg/g dry weight of downstream carotenoids, outperforming circularly permuted configurations. mRNA abundance decreases with distance from the promoter, necessitating precise genetic positioning for maximal flux [3].
Table 3: Carotenoid Production in Engineered E. coli
Gene Order | Promoter | Zeaxanthin Yield (μg/g dry weight) |
---|---|---|
crtE-crtB-crtI-crtY-crtZ | PcrtE | 820 |
crtB-crtI-crtY-crtZ-crtE | PcrtE | 520 |
crtZ-crtE-crtB-crtI-crtY | PcrtE | 480 |
4,4'-Diapophytoene desaturase's FAD dependence necessitates cofactor engineering for efficient in vitro activity. Using riboflavin-auxotrophic E. coli strains expressing bacterial riboflavin transporters allows incorporation of modified flavins. This method confirms that FAD stabilization enhances diapophytoene desaturation efficiency by 3-fold. Repression of operon expression during assembly via the pR promoter-cI repressor system is critical to prevent misfolding in Bacillus subtilis systems [9]. In vitro assays with purified CrtN show that FAD concentrations >50 μM maximize desaturation rates, while apo-enzyme exhibits <5% residual activity [7] [9].
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